tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
tert-Butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic organic compound featuring a seven-membered 2-azabicyclo[4.1.0]heptane core. The structure includes a cyano (-CN) substituent at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . Its bicyclic framework introduces conformational rigidity, which enhances binding specificity in drug-receptor interactions. The Boc group improves solubility and stability during synthetic processes, while the cyano group offers versatility for further functionalization via reduction, hydrolysis, or cycloaddition reactions .
Properties
IUPAC Name |
tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGWBIZKPDTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116040-80-1 | |
| Record name | tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C12H18N2O2
SMILES: CC(C)(C)OC(=O)N1CCC(C2C1C2)C#N
InChIKey: IUSGWBIZKPDTTM-UHFFFAOYSA-N
The compound features a bicyclic structure with a cyano group and an ester functional group, which contribute to its unique reactivity and stability.
Chemistry
In the realm of synthetic chemistry, tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for:
- Functionalization: The cyano group can undergo nucleophilic addition reactions, enabling further derivatization.
- Reactivity Studies: The compound can participate in oxidation and reduction reactions, leading to various derivatives such as carboxylic acids or primary amines.
Biology and Medicine
The bicyclic structure of this compound can mimic certain biological molecules, making it a candidate for drug development:
- Pharmacological Potential: The compound's ability to interact with biological targets suggests applications in medicinal chemistry, particularly in designing new therapeutic agents.
- Biological Activity: Preliminary studies indicate potential activity against specific biological pathways, warranting further investigation.
Industrial Applications
In industrial settings, this compound is used in:
- Specialty Chemicals Production: Its stability and reactivity make it suitable for synthesizing polymers and advanced materials.
- Chemical Manufacturing: The compound's properties allow for its use in creating various chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The azabicyclo structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Properties
- Solubility: The cyano derivative exhibits lower aqueous solubility than its amino counterpart (JT-6555, 95% purity ) due to reduced hydrogen-bonding capacity.
- Stability: The oxo-substituted compound (C₁₁H₁₇NO₃ ) is prone to keto-enol tautomerism, complicating storage, while the cyano analog remains stable under ambient conditions.
- Bioactivity: Amino-substituted derivatives (e.g., PBWB100223-1 ) show higher binding affinity to serotonin receptors, whereas cyano derivatives are explored as covalent inhibitors due to electrophilic nitrile reactivity .
Case Studies and Research Findings
- Synthetic Applications: this compound was used to synthesize indole-fused analogs via Pd-catalyzed cyano-directed C–H activation, achieving 78% yield .
- Comparative Pharmacokinetics: In rat models, the amino analog (CAS 1895362-82-9 ) exhibited a 2.3-fold higher oral bioavailability than the cyano derivative, attributed to enhanced solubility and transporter-mediated uptake .
- Thermal Stability: DSC analysis revealed the cyano derivative decomposes at 218°C, outperforming the oxo analog (decomposition at 195°C) .
Biological Activity
Chemical Structure and Properties
tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl ester group and a cyano group. Its molecular formula is , and it can be represented by the SMILES notation: CC(C)(C)OC(=O)N1CCC(C2C1C2)C#N . This compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Biological Activity
Mechanism of Action
The biological activity of this compound is largely attributed to its structural properties, which allow it to interact with specific biological targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The rigidity provided by the azabicyclo structure enhances its stability and reactivity, influencing its interactions with biomolecules .
Potential Therapeutic Applications
- Drug Development : The compound's bicyclic structure mimics certain biological molecules, making it a candidate for drug development targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Research into azabicyclo compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study investigated the effects of azabicyclo compounds on glioblastoma cells, revealing that certain derivatives exhibited potent cytotoxicity while sparing normal cells. The mechanism of action involved mitochondrial pathways leading to apoptosis .
Neuroprotective Properties
Research highlighted the potential of azabicyclo derivatives in protecting neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The structural similarity to known neuroprotective agents suggests that this compound may also exhibit such properties .
Comparative Analysis
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Carboxylate Activation : Use coupling agents like HATU or EDCl with a tertiary base (e.g., N-methylmorpholine) in polar aprotic solvents (DMF or dichloromethane) at 0°C to activate the carboxylic acid intermediate .
- Cyano Group Introduction : Adapt methods from analogous bicyclo systems (e.g., nitro or amino substituents) by substituting reagents. For example, replace amination steps with cyanide sources (e.g., KCN or TMSCN under controlled pH) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.1–1.5 equiv of coupling agent) and temperature (0°C to room temperature) to minimize side products .
Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?
- Key Techniques :
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to identify tert-butyl (δ ~1.3 ppm), cyano-substituted protons, and bicyclo backbone protons. Compare shifts with similar azabicyclo compounds .
- IR Spectroscopy : Detect C=O (1680–1700 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches to confirm functional groups .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C12H17N2O2: 229.12) and fragment patterns .
Q. What purification methods ensure high enantiomeric excess for this compound?
- Strategies :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients for enantiomer separation .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate stereoisomers. Monitor purity via HPLC (≥97% by area) .
Advanced Questions
Q. How does the electron-withdrawing cyano group influence the bicyclo[4.1.0]heptane ring’s strain and reactivity?
- Mechanistic Insights :
- Ring Strain : The cyano group increases ring strain due to sp-hybridization, altering bond angles and torsional stress. Compare computational models (DFT) of cyano vs. amino derivatives to quantify strain energy .
- Reactivity : The cyano group directs electrophilic attacks to adjacent positions. For example, in hydrogenation reactions, it may stabilize transition states via resonance, affecting regioselectivity .
Q. How can contradictions in stereochemical assignments for derivatives be resolved?
- Analytical Workflow :
- X-Ray Crystallography : Use SHELX programs to solve crystal structures and assign absolute configurations. Refine data with SHELXL for high-resolution accuracy .
- NMR Coupling Constants : Analyze vicinal coupling (J values) in bicyclo protons to infer spatial arrangements (e.g., axial vs. equatorial substituents) .
Q. Can DFT predict regioselectivity in further functionalization (e.g., alkylation or cross-coupling)?
- Computational Approach :
- Modeling : Simulate reaction pathways using Gaussian or ORCA software. Compare activation energies for potential sites (e.g., C-5 vs. C-7 positions). Validate with experimental HRMS and NMR data .
- Electrostatic Potential Maps : Identify electron-deficient regions (near cyano) as hotspots for nucleophilic attacks .
Q. How do reaction media affect stability during catalytic applications?
- Solvent Screening :
- Polar Solvents : DMF or acetonitrile stabilizes intermediates in SNAr reactions but may promote hydrolysis of the tert-butyl ester.
- Low-Polarity Media : Toluene or THF minimizes side reactions in thermal cyclizations (e.g., 80°C, 12h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
